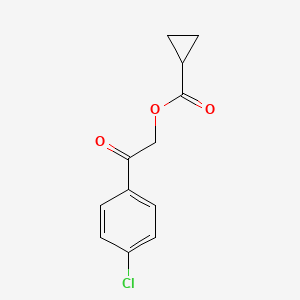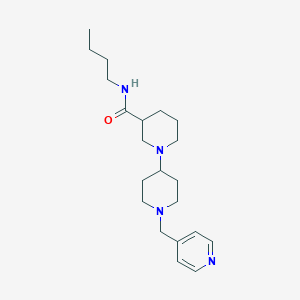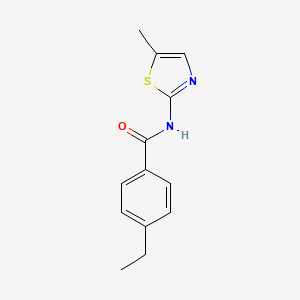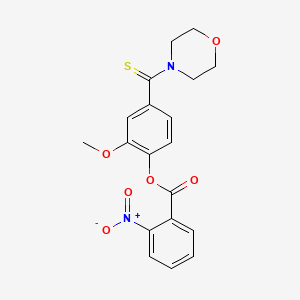
2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPCC and is a cyclopropane derivative that has a chlorophenyl group attached to it.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate has significant biochemical and physiological effects. This compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines in the body. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Furthermore, this compound has been reported to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate in lab experiments include its potent pharmacological effects and its ease of synthesis. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The study of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is still in its early stages, and there are many future directions for research in this field. Some of the possible future directions include the development of more efficient synthesis methods, the investigation of the compound's potential use in combination therapies, and the exploration of its effects on other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is a compound with significant potential for use in various fields of scientific research. Its potent pharmacological effects and ease of synthesis make it an attractive candidate for further investigation. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate involves the reaction of cyclopropanecarboxylic acid with chloroacetyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for higher yields.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c13-10-5-3-8(4-6-10)11(14)7-16-12(15)9-1-2-9/h3-6,9H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLLRYSCUORLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)

![1-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6117365.png)
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)
![{3-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117378.png)
![N'-{[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
![[5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117389.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)

![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)
